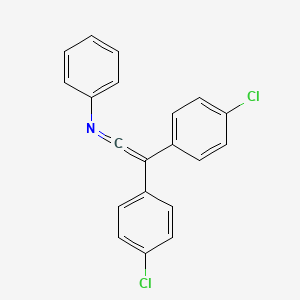![molecular formula C19H19ClN4O2 B14495672 N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-4-nitroaniline CAS No. 64351-17-3](/img/structure/B14495672.png)
N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-4-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-4-nitroaniline is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by the presence of an indole moiety, a nitro group, and a butyl chain, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-4-nitroaniline typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions to form the indole core.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, amines, and other derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-4-nitroaniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-4-nitroaniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to its biological activity .
Comparison with Similar Compounds
Similar Compounds
N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-4-nitroaniline: shares similarities with other indole derivatives such as:
Uniqueness
The presence of the nitro group in this compound makes it unique compared to other similar compounds. The nitro group imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
64351-17-3 |
|---|---|
Molecular Formula |
C19H19ClN4O2 |
Molecular Weight |
370.8 g/mol |
IUPAC Name |
N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-4-nitroaniline |
InChI |
InChI=1S/C19H19ClN4O2/c1-2-3-12-23-18-7-5-4-6-16(18)17(19(23)20)13-21-22-14-8-10-15(11-9-14)24(25)26/h4-11,13,22H,2-3,12H2,1H3 |
InChI Key |
UKJYHSBFQTWRDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C1Cl)C=NNC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


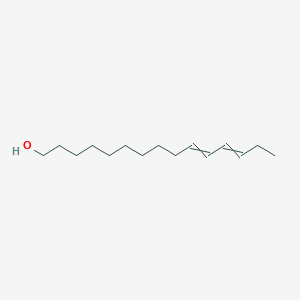
![4-tert-Butyl-2-[(propan-2-yl)sulfanyl]phenol](/img/structure/B14495599.png)


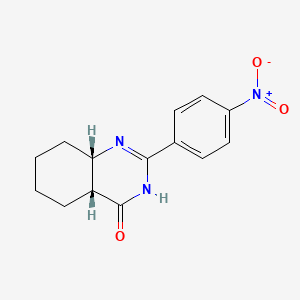
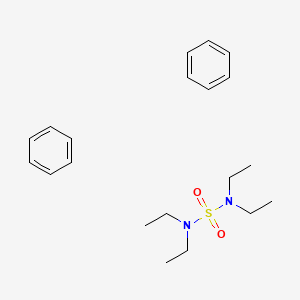


![1-[(2-Ethyl-5-nitrophenyl)methyl]pyrrolidine](/img/structure/B14495643.png)

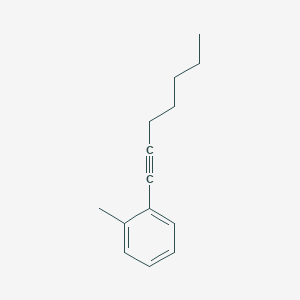

![4,4'-Dibutoxy[1,1'-biphenyl]-1,4(4H)-dicarbonitrile](/img/structure/B14495667.png)
